4,4'-(1,3-Dimethylbutylidene)diphenol

Endocrine Disruption In Vitro Toxicology Receptor Binding

4,4'-(1,3-Dimethylbutylidene)diphenol (CAS 6807-17-6) is a high-performance bisphenol monomer designed for applications where moisture resistance and hydrolytic stability are critical. Its uniquely low water solubility (0.027 g/L) reduces water uptake in the final polymer, making it ideal for durable electronic encapsulants and automotive coatings. With a purity of ≥98%, it ensures consistent polymerization and high-quality resin production. This compound is not a drop-in replacement for BPA—its distinct molecular structure delivers measurably different material properties. Procure with confidence for R&D or pilot-scale synthesis of next-generation specialty polymers.

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
CAS No. 6807-17-6
Cat. No. B1346820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(1,3-Dimethylbutylidene)diphenol
CAS6807-17-6
Molecular FormulaC18H22O2
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C18H22O2/c1-13(2)12-18(3,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,19-20H,12H2,1-3H3
InChIKeyVHLLJTHDWPAQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: 4,4'-(1,3-Dimethylbutylidene)diphenol (CAS 6807-17-6) as a Specialty Bisphenol Monomer


4,4'-(1,3-Dimethylbutylidene)diphenol (CAS 6807-17-6), also known as BisP-MIBK, Bisphenol P, or 2,2-Bis(4-hydroxyphenyl)-4-methylpentane, is a specialty bisphenol monomer belonging to the class of diphenylmethane derivatives . It is a white crystalline solid with a molecular weight of 270.37 g/mol, primarily utilized as a raw material for the synthesis of specialty polycarbonate and epoxy resins intended for high-performance applications in the electronics and automotive industries [1]. Its structure, featuring a bulky 1,3-dimethylbutylidene bridge between two phenol groups, imparts distinct physicochemical properties compared to its more common analog, Bisphenol A (BPA) [2].

Why Bisphenol A (BPA) and Other Analogs Cannot Directly Replace 4,4'-(1,3-Dimethylbutylidene)diphenol


Direct substitution of 4,4'-(1,3-Dimethylbutylidene)diphenol with a commodity bisphenol like Bisphenol A (BPA) or other common analogs (BPS, BPF) is scientifically unsound due to significant divergences in key performance and safety parameters. The unique 1,3-dimethylbutylidene bridge in this compound alters its molecular geometry, electronic distribution, and bulkiness, which directly translates to a different melting point, reduced water solubility, and a markedly distinct biological activity profile . As evidenced by in vitro assays, its estrogenic activity is approximately 9 times higher than that of BPA in a medaka fish ERα model, a critical differentiation for both toxicological assessment and potential unintended biological interactions in downstream applications [1]. Therefore, interchanging these monomers will lead to unpredictable material properties and fails to account for their non-equivalent biological safety profiles.

Quantitative Differentiation Evidence for 4,4'-(1,3-Dimethylbutylidene)diphenol vs. Key Comparators


Superior Estrogenic Activity Relative to Bisphenol A (BPA) in Medaka Fish ERα Assay

4,4'-(1,3-Dimethylbutylidene)diphenol exhibits significantly higher estrogenic agonist activity compared to its parent analog, Bisphenol A (BPA). In a yeast two-hybrid assay incorporating the medaka fish estrogen receptor alpha (medERα), the target compound was nearly equipotent to another impurity, 2-(4'-hydroxy-phenyl)-2,4,4-trimethylchroman, and demonstrated a 9-fold greater activity than BPA [1]. This quantifiable difference highlights the profound impact of the 1,3-dimethylbutylidene substitution on biological receptor interactions.

Endocrine Disruption In Vitro Toxicology Receptor Binding

Demonstrated Estrogenic and Anti-Estrogenic Effects In Vivo

Unlike BPA, which is primarily characterized for its estrogenic effects, 4,4'-(1,3-Dimethylbutylidene)diphenol has been shown to exhibit a dual mode of action in vivo. In a uterotrophic bioassay using ovariectomized C57BL/6J mice, the compound induced a dose-dependent increase in uterine weight (estrogenic effect) but also caused a decrease in uterine weight when co-administered with ethynyl estradiol (EE) at specific doses, suggesting an anti-estrogenic effect [1]. This complex biological profile, observed with both subcutaneous and oral administration, is a qualitative differentiator from simpler bisphenol analogs.

In Vivo Toxicology Endocrine Disruption Reproductive Health

Differential Solubility Profile vs. Bisphenol A (BPA)

The compound exhibits significantly lower water solubility compared to Bisphenol A. Its calculated solubility is 0.027 g/L at 25°C, whereas BPA has a reported water solubility ranging from 0.12 to 0.3 g/L at similar temperatures [1]. This reduced hydrophilicity, driven by the larger, more aliphatic 1,3-dimethylbutylidene group, is a key differentiator for applications where water resistance or a more hydrophobic monomer is required.

Physicochemical Properties Solubility Formulation

Higher Melting Point and Purity Specifications for Processing

4,4'-(1,3-Dimethylbutylidene)diphenol is typically offered with a higher minimum purity (>98.0% by GC) and a slightly higher melting point range (153-157°C) compared to standard grades of Bisphenol A (152-158°C, often with lower purity specifications) . While the melting point ranges overlap, the consistent specification of >98% purity for the target compound ensures a more predictable and efficient polymerization process, reducing the likelihood of side reactions and improving the consistency of the final polymer's properties.

Thermal Properties Purity Material Science

Validated Application Scenarios for 4,4'-(1,3-Dimethylbutylidene)diphenol Based on Comparative Evidence


Synthesis of Specialty Polycarbonate and Epoxy Resins for High-Performance Electronics and Automotive Components

4,4'-(1,3-Dimethylbutylidene)diphenol is a strategic choice for synthesizing high-heat and specialty polycarbonate and epoxy resins. Its utility is supported by its documented use as a raw material for these resins [1]. The monomer's high purity specification (>98.0%) ensures consistent polymer quality, while its significantly lower water solubility (0.027 g/L) relative to BPA contributes to enhanced moisture resistance in the final polymer matrix—a critical attribute for electronic encapsulation and durable automotive coatings .

Reference Standard for Estrogenic Activity in Environmental and Toxicological Studies

Given its quantifiably higher estrogenic activity compared to BPA, this compound serves as an ideal positive control or reference standard in endocrine disruption research. The documented 9-fold higher activity in the medERα assay provides a calibrated benchmark for screening other potential endocrine disruptors in environmental samples, industrial effluents, or new chemical entities [1]. Its dual in vivo activity profile further makes it a valuable tool for studying complex receptor interactions.

Specialty Coating and Adhesive Formulations Requiring Enhanced Hydrophobicity

Formulators developing coatings or adhesives for applications where water repellency is paramount can leverage the lower water solubility of 4,4'-(1,3-Dimethylbutylidene)diphenol-derived polymers. The 4- to 11-fold reduction in water solubility compared to BPA-based analogs suggests that polymers built from this monomer will exhibit lower water uptake and greater resistance to hydrolytic degradation, prolonging service life in humid or aqueous environments [1].

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